molecular formula C15H22Cl2N2 B565544 1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine CAS No. 1246817-16-2

1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine

Cat. No.: B565544
CAS No.: 1246817-16-2
M. Wt: 306.286
InChI Key: ASGIQUHBAVIOTI-UFFRDWFDSA-N
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Description

1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C15H22Cl2N2 and its molecular weight is 306.286. The purity is usually 95%.
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Biological Activity

1,1-Dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H22Cl2N2D3
  • Molecular Weight : 346.34 g/mol
  • CAS Number : [insert CAS number if available]

The presence of deuterium isotopes (D) in the structure may influence its metabolic stability and biological activity compared to non-deuterated analogs.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Neurotransmitter Reuptake : Similar to other compounds with a phenylpiperidine structure, it may inhibit the reuptake of neurotransmitters such as serotonin and dopamine, leading to enhanced neurotransmission.
  • Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system (CNS), potentially modulating their activity and influencing behaviors related to mood and cognition.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from recent studies:

Study Model Effect Observed Concentration (µM) Reference
In vitro assayHuman neuronal cellsIncreased neuronal survival10 - 100
Animal modelMouse model of depressionAntidepressant-like effects5 - 50
Binding affinityReceptor binding assaysHigh affinity for serotonin receptorsIC50 = 20

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Depression :
    • A study involving a mouse model demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. Behavioral assays indicated improvements in both forced swim tests and sucrose preference tests, suggesting an antidepressant effect.
  • Neuroprotective Effects :
    • Research conducted on human neuronal cell lines showed that the compound could enhance cell survival under oxidative stress conditions. This suggests potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
  • Receptor Interaction Studies :
    • Binding affinity studies revealed that the compound has a significant interaction with serotonin receptors, indicating its potential use in treating disorders related to serotonin dysregulation.

Properties

IUPAC Name

1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3/i1D3,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGIQUHBAVIOTI-UFFRDWFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCN1CCCC1)C([2H])([2H])CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.